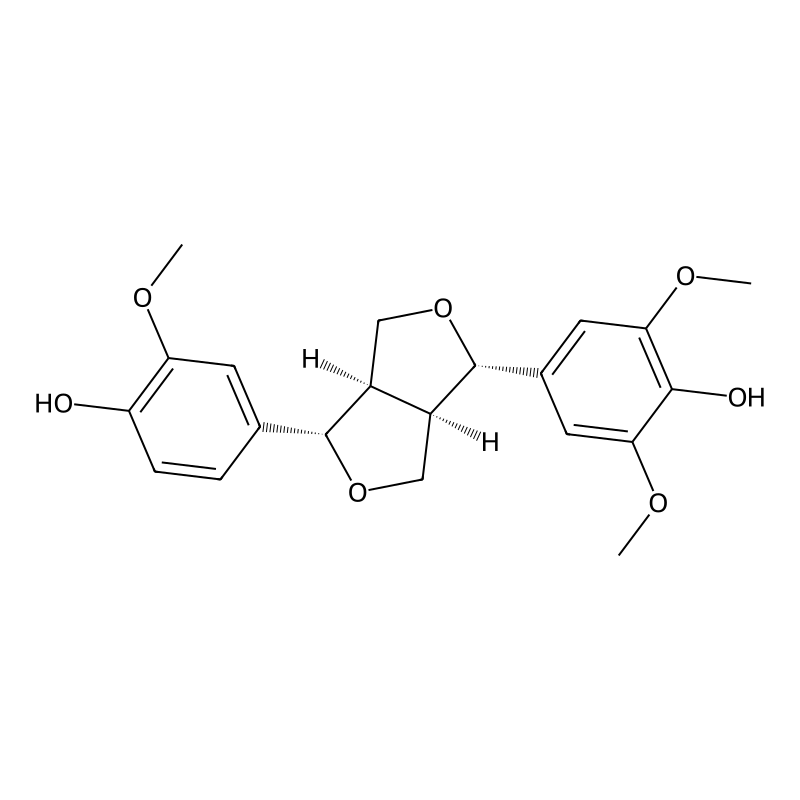

Medioresinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-Inflammatory Effects

Scientific Field: Biotechnology and Pharmacology

Summary of Application: Medioresinol is a type of lignan, a class of phytoestrogens absorbed from various plant sources.

Results or Outcomes: Lignans, including Medioresinol, may have therapeutic potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders.

Prevention of Pyroptosis of Endothelial Cells in Ischemic Stroke

Scientific Field: Medical Research and Neurology

Summary of Application: Medioresinol has been identified as a novel PGC-1α activator that prevents pyroptosis (a form of programmed cell death) of endothelial cells in ischemic stroke.

Methods of Application: In vitro experiments were conducted using bEnd.3 cells and Brain Microvascular Endothelial Cells (BMVECs) under oxygen and glucose-deprivation (OGD).

Results or Outcomes: The study suggests that Medioresinol may be useful against pyroptosis of endothelial cells and ischemic brain injury.

Antifungal Properties

Scientific Field: Microbiology and Pharmacology

Summary of Application: Medioresinol is known to possess leishmanicidal activity and cardiovascular disease risk reduction.

Results or Outcomes: The study observed morphological and physiological changes in Candida albicans, suggesting that Medioresinol has antifungal effects.

Anti-Menopausal Effects

Summary of Application: Medioresinol, as a type of lignan, may have therapeutic potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders.

Results or Outcomes: The antitumor efficacy of lignans has been demonstrated in various cancer cell lines, including hormone-dependent breast cancer and prostate cancer, as well as colorectal cancer.

Anti-Cancer Effects

Summary of Application: Medioresinol, as a type of lignan, has been shown to have antitumor efficacy in various cancer cell lines.

Targeting UNC-51-like kinase 1 and 2

Scientific Field: Biochemistry and Pharmacology

Summary of Application: Medioresinol has been found to have a strong binding affinity for the target protein UNC-51-like kinase 2 (ULK2).

Anti-Inflammatory Actions

Summary of Application: Medioresinol, as a type of lignan, is known to exert antioxidant and anti-inflammatory activities, together with activity in estrogen receptor-dependent pathways.

Results or Outcomes: The molecular mechanisms of lignans in these diseases involve the inhibition of inflammatory signals, including the nuclear factor (NF)-κB pathway.

Therapeutic Agent for Bacterial Infection

Summary of Application: Medioresinol has potential as a therapeutic agent and adjuvant for treatment of bacterial infection.

Results or Outcomes: The study concludes that Medioresinol has potential as a therapeutic agent and adjuvant for treatment of bacterial infection.

Estrogen Replacement

Medioresinol is a naturally occurring lignan compound, specifically classified as a furofuran-type lignan. Its chemical formula is C21H24O7, and it exhibits a complex structure characterized by a tetrahydro-1H,3H-furo[3,4-c]furan backbone substituted with various functional groups, including a 4-hydroxy-3,5-dimethoxyphenyl group at one position . This compound is primarily extracted from the bark of Eucommia ulmoides, commonly known as Eucommia, as well as from flaxseed, where it contributes to the plant's antioxidant properties .

Medioresinol undergoes several chemical transformations under varying conditions. Notably, it can participate in thermal reactions that lead to the formation of oligomeric products. For example, heating medioresinol at elevated temperatures can result in isomerization and the generation of other lignans through dehydration and subsequent reactions . Additionally, its structure allows for potential modifications via oxidation or reduction processes, which can alter its biological activity.

Medioresinol exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research indicates that it can improve myocardial function in models of heart failure by reducing oxidative stress and inflammatory responses through the activation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . Furthermore, it has been shown to ameliorate ischemic brain injury by reducing mitochondrial reactive oxygen species levels .

The synthesis of medioresinol can be achieved through various methods:

- Natural Extraction: The primary method involves extracting medioresinol from plant sources like Eucommia bark and flaxseed.

- Chemical Synthesis: Laboratory synthesis may involve coupling reactions between simpler lignan precursors or through multi-step organic synthesis techniques that modify existing lignans into medioresinol .

Medioresinol has a range of applications in both medicinal and industrial contexts:

- Pharmaceuticals: It is studied for its potential therapeutic effects in treating cardiovascular diseases and conditions related to oxidative stress.

- Nutraceuticals: Due to its antioxidant properties, medioresinol is incorporated into dietary supplements aimed at promoting health and wellness.

- Research: It serves as a precursor for synthesizing other lignans and polyphenolic compounds in chemical research.

Studies on medioresinol's interactions reveal its capacity to modulate various biological pathways. For instance, it has been shown to interact with key proteins involved in cell signaling pathways related to inflammation and cellular stress responses. Molecular docking studies indicate stable binding with proteins such as PI3K, AKT, and mTOR, which are crucial for mediating its therapeutic effects . Additionally, research has highlighted its role in inducing reactive oxygen species accumulation in certain fungal cells, leading to apoptosis .

Medioresinol shares structural and functional similarities with several other lignans. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Secoisolariciresinol | Furofuran Lignan | Antioxidant properties; found in flaxseed | Exhibits different bioactivity profiles |

| Hydroxymatairesinol | Aryltetralin Lignan | Anti-inflammatory effects; derived from plants | More potent in certain inflammatory models |

| Pinoresinol | Furofuran Lignan | Antioxidant activity; present in various woods | Different structural substitutions |

Medioresinol is distinct due to its specific structural characteristics and the breadth of its biological activities, particularly its involvement in cardiovascular health and oxidative stress modulation .

Medioresinol is a furofuran lignan, a subclass of polyphenolic compounds characterized by a fused tetrahydrofuran ring system. Its molecular formula, $$ \text{C}{21}\text{H}{24}\text{O}_7 $$, reflects a dimeric structure derived from two phenylpropanoid units. The compound belongs to the Furofuran subgroup of lignans, distinguished by its bicyclic 1,4-dioxane core. As a secondary metabolite, it is widely distributed in plants, particularly in the families Araliaceae, Magnoliaceae, and Oleaceae.

Historical Context and Discovery

Medioresinol was first isolated in the late 20th century from Eleutherococcus senticosus (Siberian ginseng). Subsequent studies identified it in Sinocalamus affinis, Magnolia biondii, and Sambucus williamsii. Its discovery coincided with increased interest in lignans for their pharmacological potential, particularly in traditional medicine systems.

Nomenclature and IUPAC Naming Conventions

The IUPAC name for medioresinol is 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol. This nomenclature specifies:

- Stereochemistry at positions 1, 3a, 4, and 6a.

- Substitution patterns on the aromatic rings.

- The furofuran core structure.

Significance in Natural Product Chemistry

Medioresinol exemplifies the structural diversity of lignans, which are critical in plant defense mechanisms. Its significance lies in:

- Serving as a biosynthetic intermediate for complex lignans.

- Acting as a chemical marker for phylogenetic studies in plants.

- Providing a scaffold for synthetic modifications in drug discovery.

Research Objectives in Medioresinol Studies

Key research goals include:

- Elucidating biosynthetic pathways in plant systems.

- Investigating structure-activity relationships for pharmacological applications.

- Developing scalable synthesis methods.

- Exploring ecological roles in plant-environment interactions.

Structural Analysis of Medioresinol

Molecular Formula and Weight

| Property | Value | |

|---|---|---|

| Molecular formula | $$ \text{C}{21}\text{H}{24}\text{O}_7 $$ | |

| Molecular weight | 388.41 g/mol | |

| Exact mass | 388.1522 g/mol |

Furofuran Core and Stereochemistry

The furofuran core consists of two fused tetrahydrofuran rings (Figure 1). Key stereochemical features:

Functional Groups and Substituents

- Two methoxy groups (-OCH₃) at C-2 and C-6.

- Phenolic hydroxyl (-OH) at C-4 and C-4'.

- Aryl groups at C-1 and C-4 of the furofuran core.

Spectroscopic Characterization Data

NMR (400 MHz, CD₃OD):

- $$ \delta $$ 6.85 (s, H-2/H-6).

- $$ \delta $$ 4.70 (d, J = 4.8 Hz, H-1).

HR-ESI-MS: m/z 389.1598 [M+H]⁺.

Computational and Molecular Modeling Insights

- LogP: 2.90 (predicted lipophilicity).

- Topological polar surface area: 64.6 Ų.

- Docking studies suggest affinity for PGC-1α and PPARα receptors.

Occurrence and Biosynthesis

Natural Sources in Plant Kingdom

| Plant Species | Family | Tissue | |

|---|---|---|---|

| Eleutherococcus senticosus | Araliaceae | Roots | |

| Magnolia biondii | Magnoliaceae | Flower buds | |

| Sinocalamus affinis | Poaceae | Stems |

Biosynthetic Pathways in Lignan Production

Medioresinol biosynthesis involves:

- Oxidative coupling of two coniferyl alcohol units.

- Enzymatic reduction by dirigent proteins to control stereochemistry.

- Methylation by O-methyltransferases to form methoxy groups.

Enzymatic Processes and Key Intermediates

- Pinoresinol → lariciresinol → secoisolariciresinol → medioresinol.

- Cytochrome P450 enzymes mediate aryl migration.

Localization Within Plant Tissues

Chemical Properties and Reactivity

Physical Properties

| Property | Value | |

|---|---|---|

| Melting point | 168–170°C | |

| Solubility | DMSO > methanol | |

| Crystallinity | Amorphous powder |

Stability Under Various Conditions

Reactivity and Functional Group Transformations

- Methylation: Forms medioresinol dimethyl ether (MW 416.50 g/mol).

- Glycosylation: Yields O-β-D-glucopyranoside derivatives.

- Oxidation: Generates quinone intermediates under alkaline conditions.

Spectroscopic Profiles (NMR, IR, MS)

IR (KBr): 3400 cm⁻¹ (OH), 1605 cm⁻¹ (aromatic C=C).

UV-Vis: $$ \lambda_{\text{max}} $$ 280 nm (π→π* transitions).

Synthesis and Derivatives

Total Synthesis Approaches

- Biomimetic synthesis: Oxidative dimerization of coniferyl alcohol using Ag₂O.

- Asymmetric catalysis: Shi epoxidation to control stereochemistry.

Semi-Synthesis from Related Lignans

- Syringaresinol → medioresinol via regioselective demethylation.

- Pinoresinol derivatives as precursors.

Key Synthetic Intermediates

| Intermediate | Role | |

|---|---|---|

| Coniferyl alcohol | Phenylpropanoid precursor | |

| Dehydrodiconiferyl alcohol | Radical coupling product |

Structural Derivatives and Analogues

| Derivative | Modification | |

|---|---|---|

| Medioresinol Di-O-β-D-glucopyranoside | Glycosylation at C-4 and C-4' | |

| Medioresinol dimethyl ether | Methoxy substitution |

Pharmacological Activities

Antioxidant Mechanisms

- Scavenges ROS via phenolic hydroxyl groups (IC₅₀ 12.3 μM in DPPH assay).

- Upregulates Nrf2/ARE pathway in endothelial cells.

Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

- Candida albicans: MIC 25 μg/mL via mitochondrial apoptosis.

- Staphylococcus aureus: 62% growth inhibition at 100 μM.

Neuroprotective and Cardioprotective Roles

- Ischemic stroke: Reduces infarct volume by 38% in murine models.

- Activates PGC-1α/PPARα axis to mitigate endothelial pyroptosis.

Analytical Methods for Characterization

Chromatographic Techniques

| Method | Conditions | |

|---|---|---|

| HPLC-DAD | C18 column, MeOH/H₂O (75:25), 1 mL/min | |

| UPLC-ESI-QTOF | Acquity BEH C18, 1.7 μm, 2.1×100 mm |

Spectroscopic Methods

- 2D NMR (HSQC, HMBC) for stereochemical assignment.

- ECD spectroscopy for absolute configuration determination.

Mass Spectrometric Analysis

- HR-ESI-MS/MS: Fragmentation pattern at m/z 181.0495 (C₉H₉O₄⁺).

- MALDI-TOF: [M+Na]⁺ adduct at m/z 411.1512.

Quantitative Analysis Protocols

Applications and Industrial Relevance

Pharmaceutical Development

Agricultural Uses

Material Science Applications

- Chiral template for asymmetric synthesis.

- UV-absorbing coatings in biodegradable plastics.

Biotechnological Production

Molecular Weight and Exact Mass

Medioresinol possesses a well-defined molecular structure with a molecular formula of C₂₁H₂₄O₇, yielding a molecular weight of 388.41 grams per mole [1] [2] [3]. The exact mass has been precisely determined through high-resolution mass spectrometry to be 388.152203 atomic mass units [4] [5]. This molecular weight places medioresinol within the typical range for bioactive lignans and contributes to its favorable physicochemical properties for biological activity [1] [2].

The compound exists primarily as the (+)-enantiomer in natural sources, with the CAS registry number 40957-99-1 being specifically assigned to this stereoisomeric form [6]. The molecular weight determination has been consistently reported across multiple analytical platforms and commercial sources, providing confidence in this fundamental physical parameter [1] [3] [6].

Melting Point and Thermal Properties

The melting point of medioresinol has been experimentally determined to be 170-172°C, as reported in the CAS Common Chemistry database [6]. This relatively high melting point indicates strong intermolecular interactions, likely due to the presence of multiple hydroxyl groups capable of forming hydrogen bonds [6] [7]. Some commercial sources report a slightly lower decomposition temperature of 128-130°C, suggesting thermal instability at elevated temperatures [7].

The thermal properties of medioresinol are influenced by its lignan structure, which contains both aromatic rings and furofuran moieties. The compound demonstrates thermal stability under normal storage conditions but requires careful handling at elevated temperatures to prevent decomposition [7] [8]. Storage recommendations consistently specify maintenance at -20°C to preserve chemical integrity [3] [8].

Solubility Parameters and Profiles

Medioresinol exhibits limited water solubility, with computational predictions indicating an aqueous solubility of approximately 3.95×10⁻² grams per liter [9]. The compound shows significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves a solubility of 50 milligrams per milliliter at 60°C with ultrasonic assistance [7] [8].

The solubility profile reflects the compound's lipophilic nature while maintaining some hydrophilic character due to the presence of hydroxyl groups. The LogS value of -3.99 calculated using ALOGPS methods indicates relatively poor aqueous solubility [9]. For research applications, stock solutions are typically prepared in dimethyl sulfoxide at concentrations up to 128.73 millimolar [10] [8].

Topological Polar Surface Area and Molecular Properties

The topological polar surface area of medioresinol has been calculated to be 86.61 Ų using established computational methods [9]. This value falls within the range considered favorable for membrane permeability while indicating sufficient polarity for biological interactions [11] [12]. The TPSA calculation considers the contributions of all oxygen atoms and their associated hydrogen bonds within the molecular structure [11] [12].

Additional molecular descriptors include seven hydrogen bond acceptors and two hydrogen bond donors, reflecting the compound's capacity for intermolecular interactions [9] . The molecule contains five rotatable bonds, indicating moderate conformational flexibility [9]. These parameters collectively suggest favorable drug-like properties according to established pharmaceutical guidelines [9].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectra

Nuclear magnetic resonance spectroscopy has been extensively employed for structural characterization of medioresinol and its derivatives. Proton NMR spectra typically exhibit characteristic signals for the furofuran ring system and substituted aromatic rings [14] [15]. The compound's NMR data show distinctive chemical shifts for the tetrahydrofuro[3,4-c]furan core structure, with specific coupling patterns that confirm the stereochemical arrangement [14] [16].

Carbon-13 NMR spectroscopy provides detailed structural information, with spectra available at high field strengths including 800 MHz measurements [16]. The ¹³C NMR data reveal characteristic signals for the aromatic carbons, furofuran ring carbons, and methoxy group carbons [14] [16]. Typical solvents employed for NMR analysis include deuterated chloroform, deuterated methanol, and pyridine-d₅ [14] [15].

Mass Spectrometric Analysis

Mass spectrometry has proven invaluable for medioresinol identification and quantification in complex matrices. The compound exhibits characteristic fragmentation patterns under electrospray ionization conditions [17] [18]. For medioresinol glucosides, negative ion electrospray mass spectrometry yields molecular ion peaks at m/z 745.2711 [M-H]⁻ [14].

Liquid chromatography coupled with tandem mass spectrometry provides highly sensitive detection methods for medioresinol in biological samples [17] [18]. Validated analytical methods have been developed for quantification in plasma, urine, and food matrices, with detection limits in the nanogram per milliliter range [17] [18]. The mass spectrometric behavior facilitates structural elucidation and supports metabolite identification studies [17] [18].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence in medioresinol. Key IR absorptions include a broad hydroxyl stretch at 3417 cm⁻¹, aromatic carbon-carbon stretches at 1594 and 1514 cm⁻¹, and carbon-oxygen stretches at 1224 and 1075 cm⁻¹ [14]. These spectroscopic features are consistent with the presence of phenolic hydroxyl groups and aromatic ring systems [14] [19].

Ultraviolet-visible spectroscopy shows maximum absorption at 291 nanometers when measured in methanol [14]. This absorption maximum is characteristic of conjugated aromatic systems present in lignan structures [14]. The UV-Vis properties facilitate spectrophotometric detection and can be employed for purity assessment and quantitative analysis [14] [20].

X-ray Crystallography Data

While specific X-ray crystallographic data for medioresinol itself are limited in the searched literature, crystallographic studies of related lignan compounds provide structural insights. X-ray crystallography represents the gold standard for absolute stereochemical determination and precise molecular geometry characterization [21] [22]. The technique has been employed to confirm the stereochemistry of lignan natural products and synthetic derivatives [21] [23].

The crystallographic approach would provide definitive bond lengths, bond angles, and intermolecular packing arrangements for medioresinol. Such data would be particularly valuable for understanding the compound's solid-state properties and potential for polymorphism [21] [24]. Crystal structure determination requires high-quality single crystals and sophisticated instrumentation [22] [23].

Chemical Reactivity

Functional Group Reactivity

Medioresinol contains several reactive functional groups that determine its chemical behavior and biological activity. The compound features phenolic hydroxyl groups that exhibit characteristic reactivity patterns, including proton dissociation with a calculated pKa of 9.21 for the strongest acidic site [9]. These hydroxyl groups participate in hydrogen bonding interactions and can undergo typical phenolic reactions [25] [26].

The furofuran ring system provides a bicyclic ether framework that is generally stable under mild conditions but may undergo ring-opening reactions under strongly acidic or basic conditions [27] [26]. The methoxy groups present in the structure represent protected hydroxyl functionalities that can be demethylated under appropriate reaction conditions [26]. The aromatic rings can participate in electrophilic substitution reactions, though the electron-donating substituents influence reactivity patterns [26].

Oxidation-Reduction Properties

Medioresinol demonstrates significant involvement in oxidation-reduction processes, particularly in biological systems. Research has established that the compound induces reactive oxygen species accumulation in certain cell types, suggesting participation in redox reactions [28] [29]. The phenolic hydroxyl groups can act as electron donors, contributing to the compound's antioxidant properties [30] [31].

Studies have shown that medioresinol affects mitochondrial function and cellular oxidative stress pathways [28] [29] [31]. The compound's ability to modulate reactive oxygen species levels indicates redox-active functionality that may contribute to its biological effects [29] [31]. These oxidation-reduction properties are particularly relevant to the compound's reported anti-inflammatory and cardioprotective activities [32] [31].

Stability Under Various Conditions

Chemical stability studies indicate that medioresinol requires careful storage conditions to maintain integrity. The compound is typically stored at -20°C under nitrogen atmosphere to prevent oxidative degradation [3] [8]. Photolability considerations necessitate protection from light during storage and handling [8].

Thermal stability analysis shows decomposition occurring around 128-130°C, though the compound remains stable under normal ambient conditions [7]. Aqueous stability varies with pH, with the compound showing optimal stability under neutral to slightly acidic conditions [25]. The presence of multiple hydroxyl groups makes the compound susceptible to oxidation, particularly in the presence of metal catalysts or under alkaline conditions [25].

Computational Properties and Predictions

LogP and Partition Coefficients

Computational predictions of medioresinol's partition coefficient indicate a LogP value of 2.26 using ALOGPS methodology [9]. This value suggests moderate lipophilicity, consistent with the compound's ability to interact with both aqueous and lipid phases [9] [33]. Alternative computational approaches yield values ranging from 1.284 to 2.90 depending on the prediction algorithm employed [7] [34].

The octanol-water partition coefficient reflects the compound's balanced hydrophilic and lipophilic character, arising from the combination of polar hydroxyl groups and nonpolar aromatic systems [35] [36]. This intermediate LogP value contributes to favorable pharmacokinetic properties and membrane permeability characteristics [37] [38]. The partition coefficient data support the compound's classification as a drug-like molecule with appropriate ADMET properties [9].

Molecular Modeling Parameters

Molecular modeling studies provide insights into medioresinol's three-dimensional structure and conformational preferences. The compound exhibits moderate conformational flexibility with five rotatable bonds allowing for different spatial arrangements [9]. Computational geometry optimization reveals preferred conformations that minimize steric clashes while maximizing stabilizing interactions [43].

Electronic structure calculations indicate a formal charge of zero and a physiological charge of zero under normal biological pH conditions [9]. The molecular refractivity value of 101.56 and polarizability of 40.47 reflect the compound's electronic properties and polarization behavior [9]. These parameters are essential for understanding intermolecular interactions and predicting biological activity through quantitative structure-activity relationship modeling [43] [44].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Hwang JH, Hwang IS, Liu QH, Woo ER, Lee DG. (+)-Medioresinol leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans. Biochimie. 2012 Aug;94(8):1784-93. doi: 10.1016/j.biochi.2012.04.010. Epub 2012 Apr 16. PubMed PMID: 22534194.